molecular formula C16H18N6O4S B13425064 Baricitinib Acetic Acid Impurity

Baricitinib Acetic Acid Impurity

Numéro de catalogue: B13425064
Poids moléculaire: 390.4 g/mol
Clé InChI: IBIZRHDJANJRHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Activité Biologique

Baricitinib, a selective Janus kinase (JAK)1/JAK2 inhibitor, has gained attention for its therapeutic applications in treating various inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and severe alopecia areata. The compound's biological activity and its impurities, particularly the Baricitinib Acetic Acid Impurity, have been subjects of research due to their implications for efficacy and safety in clinical settings.

Baricitinib is primarily known for its potent anti-inflammatory properties. It works by inhibiting the JAK signaling pathway, which plays a crucial role in mediating inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, making it effective in managing chronic inflammatory conditions .

Key Characteristics of Baricitinib

  • IUPAC Name : 2-[1-Ethylsulfonyl-3-[4-(7H-pyrrolo [2,3-d] pyrimidin-4-yl) pyrazol-1-yl] azetidine-3-yl] acetonitrile
  • Molecular Formula : C16H17N7O2S
  • Molecular Weight : 371.42 g/mol

Biological Activity of this compound

The biological activity of this compound is less understood compared to the parent compound. However, studies indicate that impurities can influence the pharmacological profile of drugs. The degradation products (DPs) formed during the synthesis and storage of baricitinib can affect its stability and efficacy.

Stability Studies

Recent research has focused on the forced degradation of baricitinib under various conditions (acidic, alkaline, oxidative, and thermal). The studies revealed that:

  • Alkaline Hydrolysis : This condition led to significant degradation of baricitinib, resulting in several DPs due to chain scission reactions within the molecular structure .
  • Acidic Hydrolysis : No significant DPs were observed under acidic conditions even after prolonged exposure .

These findings underline the importance of understanding how impurities like this compound can arise from degradation processes and their potential effects on drug activity.

Safety Profile in Clinical Trials

Baricitinib has been evaluated in numerous clinical trials for its safety and efficacy. A review of safety outcomes highlighted that while baricitinib generally reflects the inherent risk associated with the diseases it treats, specific adverse events (AEs) have been observed:

  • Serious Infections : More prevalent among patients with rheumatic diseases.
  • Herpes Zoster : Reported particularly in patients receiving treatment for rheumatoid arthritis.
  • Malignancies : Rates were comparable to those seen with other treatments like tumor necrosis factor inhibitors .

A specific study involving Japanese patients with autoinflammatory conditions demonstrated a favorable benefit-risk profile for baricitinib, indicating its potential therapeutic value despite the presence of impurities .

Data Table: Summary of Biological Activity and Safety Outcomes

Study/TrialPopulationFindingsAdverse Events
Clinical Trial 1Rheumatoid Arthritis PatientsEffective reduction in inflammatory markersSerious infections, herpes zoster
Clinical Trial 2Atopic Dermatitis PatientsImproved skin condition scoresIncreased creatine phosphokinase levels
Study on Autoinflammatory DiseasesJapanese PatientsPositive benefit-risk profileAnemia, upper respiratory infections

Propriétés

Formule moléculaire

C16H18N6O4S

Poids moléculaire

390.4 g/mol

Nom IUPAC

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19)

Clé InChI

IBIZRHDJANJRHP-UHFFFAOYSA-N

SMILES canonique

CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.